2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
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Description
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Aspects
Protecting Groups in Synthesis : Research on protecting the N-H of acetamido groups within glycosyl donors to prevent oxazoline formation during glycosylation reactions has been explored. Different protecting groups, including methoxybenzyl, have shown to facilitate exclusive β-selectivity without oxazoline side products, indicating their utility in complex synthesis processes (Sarkar & Sucheck, 2011).
Host-Guest Chemistry and Fluorescence : Studies on amide-containing isoquinoline derivatives reveal their ability to form crystalline salts and inclusion compounds with various organic molecules, exhibiting enhanced fluorescence properties. This demonstrates the potential of such structures in developing fluorescence-based sensors or materials (Karmakar, Sarma, & Baruah, 2007).
Biological Activities
Antimicrobial Properties : Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the understanding of how structural variations within quinazolinone frameworks can influence biological activity, potentially leading to new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Analgesic and Anti-inflammatory Activities : The design and synthesis of quinazolinyl acetamides have shown significant analgesic and anti-inflammatory activities. These findings underscore the potential of quinazolinone derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
properties
IUPAC Name |
2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-3-16-30-26(34)17-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)19-27(35)31-18-21-10-14-23(38-2)15-11-21/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRBOQYPRBDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide |
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